molecular formula C16H12O4 B1302521 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid CAS No. 68204-74-0

1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid

Cat. No.: B1302521
CAS No.: 68204-74-0
M. Wt: 268.26 g/mol
InChI Key: JBFZOPKAXVDCAT-UHFFFAOYSA-N
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Description

1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid (CAS 68204-74-0) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the 3,4-dihydroisocoumarin class, which is known for a broad spectrum of biological activities. Recent studies highlight its potential as a inhibitor of key metabolic enzymes. Structurally, this compound and its analogs are designed as molecular hybrids that mimic natural substrates of the carnitine acyltransferase (CT) enzyme family, which play a crucial role in fatty acid metabolism . Compounds in this class have demonstrated promising inhibitory properties against carnitine acetyltransferase (CAT) in vitro, suggesting their potential for development as therapeutic agents for metabolic disorders linked to excessive fatty acid oxidation . With a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol , this compound serves as a key synthetic intermediate. It features a melting point of 185-187 °C . The product is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-oxo-3-phenyl-3,4-dihydroisochromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-15(18)13-11-8-4-5-9-12(11)16(19)20-14(13)10-6-2-1-3-7-10/h1-9,13-14H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFZOPKAXVDCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372939
Record name 1-Oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68204-74-0
Record name 1-Oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization Route

A common synthetic route involves the condensation of benzaldehyde derivatives with phthalic anhydride or related precursors, followed by cyclization and oxidation steps to form the isochromene ring and introduce the carboxylic acid functionality.

  • Step 1: Condensation of benzaldehyde with phthalic anhydride under basic conditions to form an intermediate.
  • Step 2: Cyclization to close the isochromene ring, often facilitated by acid or base catalysis.
  • Step 3: Oxidation to introduce the keto group at the 1-position.
  • Step 4: Purification by recrystallization or chromatography.

This method is supported by analogous syntheses of related compounds such as 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid, where condensation of 2,4-dichlorobenzaldehyde with phthalic anhydride is followed by cyclization and oxidation under controlled conditions.

Catalytic Cyclization of o-Alkynylbenzaldehydes

Another advanced method involves the catalytic cyclization of o-alkynylbenzaldehydes with alcohols to form 1-alkoxyisochromenes, which can be further transformed into the target compound.

  • Catalysts: Transition metal catalysts such as palladium or rhodium complexes.
  • Reaction Conditions: Mild temperatures (around 30 °C), inert atmosphere, and use of dry solvents like toluene.
  • Procedure: The o-alkynylbenzaldehyde undergoes intramolecular cyclization catalyzed by the metal complex in the presence of an alcohol, forming the isochromene ring with an alkoxy substituent.
  • Post-synthesis Modification: The alkoxy group can be converted to the carboxylic acid via hydrolysis or oxidation.

This method is exemplified by the synthesis of 1-alkoxyisochromenes from 2-alkynylbenzaldehydes catalyzed by palladium complexes, achieving high yields and regioselectivity.

Diastereoselective Synthesis via Organometallic Addition

A diastereoselective approach involves the addition of arylmagnesium bromides (Grignard reagents) to aldehyde intermediates derived from isochroman precursors.

  • Step 1: Preparation of aldehyde intermediate from isochroman derivatives.
  • Step 2: Reaction with arylmagnesium bromide at low temperature (0 °C) under inert atmosphere.
  • Step 3: Workup and purification to isolate diol intermediates.
  • Step 4: Further oxidation or cyclization to yield the target isochromene carboxylic acid.

This method allows control over stereochemistry and has been reported with detailed reaction monitoring by TLC and purification by silica gel chromatography.

Reaction Conditions and Catalysts

Method Key Reagents/Conditions Catalysts Temperature Yield & Notes
Condensation & Cyclization Benzaldehyde + Phthalic anhydride, base/acid Acid/base catalysts Controlled (RT to reflux) Moderate to high yields; requires purification
Catalytic Cyclization o-Alkynylbenzaldehyde + Alcohol Pd(II), Rh complexes ~30 °C High regioselectivity and yield; mild conditions
Organometallic Addition Isochroman aldehyde + Arylmagnesium bromide None (Grignard reagent) 0 °C to RT Diastereoselective; requires inert atmosphere

Purification Techniques

  • Recrystallization: Commonly used to purify the final carboxylic acid product.
  • Chromatography: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is frequently employed to separate intermediates and final products.
  • Extraction: Organic solvent extraction (e.g., ethyl acetate) followed by drying over sodium sulfate.

Research Findings and Optimization

  • Use of dielectric heating in catalyst preparation improves yield and reduces reaction time in catalytic cyclization methods.
  • Molecular sieves and inert atmosphere are critical to prevent moisture-sensitive side reactions during organometallic additions.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion and purity at each step.
  • Choice of substituents on the phenyl ring can influence reaction rates and product stability, as seen in analogues with dichlorophenyl groups.

Summary Table of Preparation Methods

Preparation Method Advantages Limitations Typical Yield Range References
Condensation & Cyclization Straightforward, scalable Multi-step, requires careful control 60-85%
Catalytic Cyclization Mild conditions, regioselective Requires expensive catalysts 70-90%
Organometallic Addition Diastereoselective, stereocontrol Sensitive to moisture, inert atmosphere needed 50-80%

Chemical Reactions Analysis

1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of the target compound with similar isochromene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid C₁₆H₁₂O₄ (inferred) 268.26 Phenyl (C3), COOH (C4) Hypothesized use in drug intermediates
3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid C₁₇H₁₄O₅ 298.29 3-MeO-phenyl (C3), COOH (C4) Pharmacological research; priced at $146–203/g
1-Oxo-4-phenyl-1H-isochromene-3-carboxylic acid C₁₆H₁₀O₄ 266.25 Phenyl (C4), COOH (C3) Storage: 2–8°C; hazards (H302, H315, H319)
1-Oxo-1H-isochromene-4-carboxylic acid C₁₀H₆O₄ 190.16 COOH (C4) Light-sensitive; research chemical
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid C₁₀H₈O₄ 192.17 2-benzopyran core (isomer variation) Organic synthesis applications
3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid C₁₁H₈O₄ 204.18 Methyl (C3) 95% purity; solid form

Key Observations

Substituent Effects: Phenyl vs. Positional Isomerism: The 4-phenyl-3-carboxylic acid isomer (C₁₆H₁₀O₄) has a reversed substituent arrangement, which may affect hydrogen-bonding networks and biological target interactions .

Core Modifications: Dihydro vs. 2-Benzopyran vs. Isochromene: The 2-benzopyran analogue (C₁₀H₈O₄) differs in ring fusion position, altering molecular geometry and reactivity .

Functional Group Impact :

  • Carboxylic Acid Position : Derivatives with COOH at C3 (e.g., C₁₆H₁₀O₄) versus C4 (target compound) show distinct acidity and solubility profiles. For example, the C4-carboxylic acid in the target compound may form stronger intramolecular hydrogen bonds with the ketone group.

Safety and Handling :

  • Compounds like 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid (C₁₆H₁₀O₄) carry hazards such as skin/eye irritation (H315, H319), suggesting similar precautions are needed for the target compound .

Biological Activity

1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid, with the CAS number 68204-74-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant properties, anti-inflammatory effects, and potential applications in therapeutic contexts.

The molecular formula of this compound is C16H12O4C_{16}H_{12}O_{4}. The compound features a complex structure that allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds with similar structures to this compound. For instance, a study focusing on 3-phenyl-1H-isochromen-1-one analogues demonstrated that several compounds exhibited antioxidant activities significantly higher than that of ascorbic acid. Specifically, five synthesized analogues showed antioxidant activities ranging from 7-fold to 16-fold more potent than ascorbic acid in the DPPH assay .

Summary of Antioxidant Studies

CompoundAntioxidant Activity (DPPH Assay)Comparison to Ascorbic Acid
3-Phenyl-1H-isochromen-1-one analogue 1High7-fold more potent
3-Phenyl-1H-isochromen-1-one analogue 2Very High16-fold more potent
Other analoguesModerate to HighVaries

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. Preliminary research indicates that it may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The mechanism involves the modulation of signaling pathways associated with inflammation .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Antioxidant Mechanisms : By scavenging free radicals, it reduces oxidative stress.
  • Receptor Interaction : Potential interactions with specific receptors could modulate various biological responses.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Antiplatelet Activity : Research into structurally similar compounds has shown promising results in inhibiting platelet aggregation. Some derivatives exhibited antiplatelet activity significantly greater than aspirin, suggesting potential therapeutic applications in cardiovascular diseases .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related isochromene derivatives have provided insights into how structural modifications can enhance biological activity. This approach aids in the design of new compounds with improved efficacy and safety profiles .

Q & A

What are the recommended synthetic routes for 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid, and how can intermediates be characterized?

Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions, such as cyclization of substituted phthalic anhydrides with phenylacetic acid derivatives. Key intermediates (e.g., lactones or dihydroisochromene precursors) require characterization via NMR (¹H/¹³C) and FTIR spectroscopy to confirm functional groups like carbonyls (C=O) and carboxylic acids. For example, molecular formulas such as C₁₅H₁₈O₅ (similar to ) and CAS registry numbers (e.g., 1239843-15-2 in ) are critical for tracking synthetic pathways. Purity is validated using HPLC with UV detection at 210–280 nm .

How can researchers resolve contradictions in spectroscopic data for structural elucidation of this compound?

Level: Advanced
Answer:
Discrepancies in NMR or mass spectra often arise from tautomerism or rotational isomers. For example, the enol-keto equilibrium in the dihydroisochromene ring can shift under varying pH or solvent conditions. To resolve this:

  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Use X-ray crystallography (as in ) to confirm solid-state conformation.
  • Cross-validate with high-resolution mass spectrometry (HRMS) to ensure accurate molecular ion peaks. Computational tools like DFT calculations can model stable tautomers .

What are the critical stability considerations for this compound under experimental storage conditions?

Level: Basic
Answer:
Stability is influenced by:

  • Moisture sensitivity : Store in desiccators under inert gas (N₂/Ar) to prevent hydrolysis of the lactone ring.
  • Temperature : Long-term storage at –20°C is recommended, as decomposition occurs above 25°C (observed in analogs; ).
  • Light exposure : Amber vials prevent photodegradation of the conjugated aromatic system. Monitor degradation via TLC or LC-MS weekly .

How can researchers optimize reaction yields in the presence of competing side reactions (e.g., dimerization)?

Level: Advanced
Answer:
Mitigate side reactions by:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like molecular sieves absorb water to suppress hydrolysis.
  • Catalyst tuning : Use Lewis acids (e.g., ZnCl₂) to direct regioselective cyclization (similar to ).
  • Kinetic control : Lower reaction temperatures (0–5°C) and slow reagent addition reduce dimerization. Monitor via in-situ IR to detect carbonyl intermediates .

What analytical methods are most effective for quantifying trace impurities in this compound?

Level: Advanced
Answer:
Impurity profiling requires:

  • HPLC-PDA/MS : Reverse-phase C18 columns with gradient elution (ACN/0.1% formic acid) separate isomers and byproducts.
  • LC-QTOF-MS : Identifies low-abundance impurities (<0.1%) via exact mass and fragmentation patterns.
  • NMR spiking : Add authentic standards of suspected impurities (e.g., hydrolyzed carboxylic acids) to confirm co-elution .

What are the toxicological risks associated with handling this compound, and what PPE is essential?

Level: Basic
Answer:
Based on analogs ( ):

  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2).
  • PPE : Nitrile gloves, lab coat, and EN 166-certified goggles . Use fume hoods for powder handling.
  • First aid : Immediate rinsing with water for skin/eye contact; administer activated charcoal if ingested. Toxicity data from IARC Monographs ( ) suggest no carcinogenicity but recommend respiratory protection for aerosolized particles .

How does the electronic structure of the dihydroisochromene ring influence its reactivity in nucleophilic substitutions?

Level: Advanced
Answer:
The electron-deficient lactone ring (due to the carbonyl group) directs nucleophilic attack at the α-position. Computational studies (e.g., NBO analysis ) reveal partial positive charges on C3 and C4. Reactivity is enhanced by:

  • Electron-withdrawing groups (e.g., NO₂) at the phenyl ring ( ).
  • Solvent polarity : DMSO increases transition-state stabilization.
  • Leaving-group optimization : Tosylates or mesylates improve substitution rates compared to halides .

What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

Level: Advanced
Answer:
Scale-up challenges include racemization and exothermicity. Solutions:

  • Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry during cyclization.
  • Continuous flow reactors : Improve heat dissipation and reduce reaction time.
  • In-line PAT (Process Analytical Technology) : Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC (e.g., Chiralpak AD-H column) .

How can researchers validate the biological activity of derivatives without reliable in vitro assays?

Level: Advanced
Answer:
Leverage cheminformatics :

  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity.
  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory analogs) using crystallographic data (PDB IDs).
  • Metabolite tracking : Use stable isotope labeling (¹³C/²H) to study biotransformation in cell cultures .

What are the best practices for resolving low solubility in aqueous buffers during bioassays?

Level: Basic
Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) with bicarbonate buffers (pH 7.4).
  • Nanoformulation : Prepare liposomal dispersions using phospholipids (e.g., DPPC) for enhanced bioavailability .

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